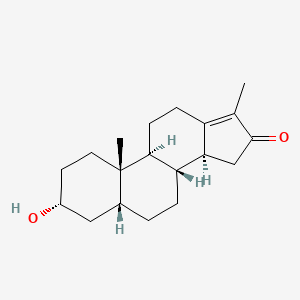

Steroid U

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

81354-99-6 |

|---|---|

Molecular Formula |

C19H28O2 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

(3R,5R,8R,9S,10S,14S)-3-hydroxy-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-16-one |

InChI |

InChI=1S/C19H28O2/c1-11-14-5-6-17-15(16(14)10-18(11)21)4-3-12-9-13(20)7-8-19(12,17)2/h12-13,15-17,20H,3-10H2,1-2H3/t12-,13-,15+,16-,17+,19+/m1/s1 |

InChI Key |

DIRKPDDVEMEJPR-NOXHQTKFSA-N |

SMILES |

CC1=C2CCC3C(C2CC1=O)CCC4C3(CCC(C4)O)C |

Isomeric SMILES |

CC1=C2CC[C@H]3[C@H]([C@@H]2CC1=O)CC[C@H]4[C@@]3(CC[C@H](C4)O)C |

Canonical SMILES |

CC1=C2CCC3C(C2CC1=O)CCC4C3(CCC(C4)O)C |

Synonyms |

3 alpha-hydroxy-17-methyl-18-nor-5beta-androst-13(17)-ene-16-one 3-hydroxy-17-methyl-18-norandrost-13(17)-ene-16-one steroid U |

Origin of Product |

United States |

Synthesis of Affinity Labels and Reporter Tags for Steroid U

To study the interaction of "Steroid U" with its biological targets, such as steroid receptors, the synthesis of affinity labels and reporter tags is crucial. Affinity labels are molecules that bind covalently or non-covalently to the target protein at or near the ligand-binding site, allowing for the identification and isolation of the target. capes.gov.brnih.gov Reporter tags are moieties attached to "this compound" or its affinity labels that facilitate detection, visualization, or isolation of the labeled target. mdpi.comacs.org

The synthesis of affinity labels for "this compound" involves chemically modifying the "this compound" structure to incorporate a reactive group capable of forming a covalent bond with amino acid residues in the binding site of its target protein. Common reactive groups include electrophiles such as haloacetates, epoxides, or activated esters, which can react with nucleophilic residues like cysteine, lysine, histidine, or methionine. capes.gov.brnih.govnih.gov The position of the reactive group on the "this compound" scaffold is carefully chosen to ensure that the molecule can still bind to the target and that the reactive group is appropriately positioned to react with a nearby residue upon binding. capes.gov.br For example, bromoacetoxy or chloroacetoxy groups have been incorporated into steroid structures for affinity labeling purposes. capes.gov.brnih.gov

Reporter tags can be diverse in nature, depending on the detection or isolation method. Fluorescent tags (e.g., fluorescein, rhodamine derivatives) allow for visualization and imaging studies. bmbreports.orglipexogen.com Radioactive isotopes (e.g., 3H, 125I) enable high-sensitivity detection and quantitative analysis. mdpi.commdpi.com Biotin (B1667282) tags facilitate affinity purification of labeled proteins using avidin (B1170675) or streptavidin conjugates. acs.orgrsc.org "Click chemistry" handles, such as alkynes or azides, can be incorporated to allow for subsequent conjugation with a variety of fluorescent dyes, biotin, or other tags via bioorthogonal reactions. acs.orgrsc.orgacs.org

The synthesis of "this compound" conjugates with reporter tags involves coupling the "this compound" scaffold (or its affinity-labeled derivative) to the desired tag through a stable linker. The linker's length and chemical nature are important considerations to minimize interference with target binding and the function of the reporter tag. acs.org Common coupling reactions used include amide bond formation, esterification, or click chemistry ligations.

Research findings in this area would include detailed synthetic procedures for preparing the labeled "this compound" derivatives, characterization data, and data demonstrating the binding affinity of the labeled compound to the target (e.g., using competitive binding assays). Data tables might show IC50 values or dissociation constants (Kd) for the labeled "this compound" compared to the unlabeled compound.

Development of Photoreactive Probes for Ligand Receptor Interaction Studies

Enzymatic Pathways in De Novo Steroidogenesis Relevant to this compound Precursors

De novo steroidogenesis begins with the precursor molecule, cholesterol. The conversion of cholesterol through a series of enzymatic reactions yields various steroid intermediates and final products. The specific enzymes involved dictate the type of steroid produced.

Role of Cytochrome P450 Enzymes (e.g., CYP11A, CYP19, CYP21, CYP11B1/B2) in Steroid Metabolite Formation

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play critical roles in steroidogenesis by catalyzing hydroxylation and cleavage reactions. ijpcbs.comnih.gov These enzymes are typically membrane-bound and require molecular oxygen and NADPH, often involving an electron transport system. gfmer.ch

CYP11A (P450scc): Cholesterol side-chain cleavage enzyme (CYP11A1) catalyzes the initial and rate-limiting step in steroidogenesis: the conversion of cholesterol to pregnenolone (B344588). nih.govnih.govuniprot.orgresearchgate.netcsic.es This reaction involves three sequential hydroxylation reactions at C22 and C20, followed by the cleavage of the side chain. nih.govuniprot.org Pregnenolone is a crucial precursor for the synthesis of all other steroid hormones. nih.govgenome.jp

CYP19 (Aromatase): Aromatase (CYP19A1) is responsible for the biosynthesis of estrogens from androgens. wikipedia.orgijfs.irijfs.irresearchgate.net This enzyme catalyzes the aromatization of the A-ring of androgens like testosterone (B1683101) and androstenedione (B190577) into estrogens like estradiol (B170435) and estrone, respectively. wikipedia.orgijfs.irresearchgate.net The process involves several hydroxylation steps and the removal of the C19 methyl group. wikipedia.org CYP19 is found in various tissues, including gonads, brain, adipose tissue, and placenta. wikipedia.orgoup.com

CYP21 (21-Hydroxylase): Steroid 21-hydroxylase (CYP21A2) is essential for the biosynthesis of mineralocorticoids and glucocorticoids in the adrenal cortex. oup.comwikipedia.orguniprot.org It catalyzes the hydroxylation at the C21 position of progesterone (B1679170) and 17α-hydroxyprogesterone, converting them to 11-deoxycorticosterone and 11-deoxycortisol, respectively. oup.comwikipedia.orguniprot.orguniprot.org

CYP11B1 (11β-Hydroxylase) and CYP11B2 (Aldosterone Synthase): These two closely related enzymes are involved in the final steps of cortisol and aldosterone (B195564) synthesis in the adrenal cortex. nih.govresearchgate.netahajournals.org CYP11B1 catalyzes the 11β-hydroxylation of 11-deoxycortisol to cortisol and 11-deoxycorticosterone to corticosterone (B1669441). ahajournals.orgoup.com CYP11B2, found primarily in the zona glomerulosa, possesses 11β-hydroxylase, 18-hydroxylase, and 18-oxidase activities, catalyzing the conversion of deoxycorticosterone to aldosterone via corticosterone and 18-hydroxycorticosterone (B144385) intermediates. nih.govresearchgate.netahajournals.orgwikipedia.org

Involvement of Hydroxysteroid Dehydrogenases (e.g., 3β-HSD) and Reductases

Hydroxysteroid dehydrogenases (HSDs) and reductases are also crucial enzymes in steroid biosynthesis and metabolism, catalyzing oxidation and reduction reactions that interconvert different steroid forms. wikipathways.orggfmer.chnih.gov

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme, often coupled with a Δ⁵-Δ⁴ isomerase activity, catalyzes the oxidative conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids. nih.govwikipedia.orgnih.govresearchgate.net This is a critical step in the biosynthesis of all major classes of steroid hormones, converting pregnenolone to progesterone, 17α-hydroxypregnenolone to 17α-hydroxyprogesterone, and dehydroepiandrosterone (B1670201) (DHEA) to androstenedione. nih.govwikipedia.org Multiple isoforms of 3β-HSD exist with tissue-specific expression. nih.govnih.govresearchgate.netuniprot.org

Reductases: Steroid reductases, such as 5α-reductase and 5β-reductase, are involved in the metabolism and inactivation of steroids by reducing double bonds, particularly in the A-ring of the steroid structure. wikipedia.orgwikipedia.orgnih.govresearchgate.net For example, 5α-reductase catalyzes the reduction of Δ⁴-3-ketosteroids to their 5α-reduced forms, such as the conversion of testosterone to the more potent androgen dihydrotestosterone (B1667394) (DHT). wikipedia.org These enzymes are involved in various metabolic pathways, including androgen and estrogen metabolism. wikipedia.org

Squalene-Lanosterol Cyclization and Downstream Modifications

The biosynthesis of steroids originates from the isoprenoid pathway, starting with acetyl-CoA. libretexts.org Through a series of enzymatic reactions, acetyl-CoA is converted to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). libretexts.org These five-carbon units are then assembled to form geranyl pyrophosphate (C10), farnesyl pyrophosphate (C15), and ultimately the thirty-carbon acyclic hydrocarbon squalene (B77637) through the action of squalene synthase. libretexts.orgfiveable.menih.gov

The key step in the formation of the steroid ring structure is the cyclization of squalene. Squalene is first oxidized by squalene epoxidase to form (3S)-2,3-oxidosqualene. libretexts.orgfiveable.melibretexts.orgpressbooks.pub This epoxide then undergoes a remarkable enzyme-catalyzed cyclization reaction, mediated by oxidosqualene-lanosterol cyclase (or cycloartenol (B190886) synthase in plants and some microorganisms), to form the tetracyclic sterol lanosterol (B1674476). libretexts.orgfiveable.menih.govlibretexts.orgpressbooks.pub This cyclization involves a cascade of intramolecular electrophilic additions and carbocation rearrangements, followed by hydride and methyl shifts. libretexts.orglibretexts.orgpressbooks.pub

Lanosterol is the first tetracyclic intermediate in cholesterol biosynthesis in animals. libretexts.orgfiveable.menih.gov Subsequent enzymatic modifications, including demethylation, reduction, and isomerization steps, convert lanosterol to cholesterol. Cholesterol then serves as the common precursor for the biosynthesis of all other steroids, with specific pathways diverging based on the enzymes expressed in different tissues. gfmer.chgenome.jplibretexts.orgpressbooks.pub

Identification and Characterization of this compound Metabolites in Biological Systems

Assuming "this compound" is a steroid compound, its presence and metabolic fate in biological systems would be subject to enzymatic transformations similar to those described for other steroids. Identifying and characterizing these metabolites is crucial for understanding its biochemical behavior.

Enzymatic Conversion Pathways and Reaction Mechanisms

The metabolic conversion of "this compound" would likely involve a range of enzymatic reactions, including hydroxylations, oxidations, reductions, isomerizations, and conjugations. ijpcbs.comgfmer.chijpcbs.com These reactions are primarily catalyzed by enzymes such as cytochrome P450 enzymes, hydroxysteroid dehydrogenases, reductases, and conjugating enzymes (e.g., UDP-glucuronosyltransferases and sulfotransferases). wikipathways.orgijpcbs.comgfmer.chijpcbs.com

The specific enzymatic pathways and reaction mechanisms would depend entirely on the chemical structure of "this compound". For instance, if "this compound" possesses a Δ⁴-3-keto structure, it could be a substrate for 5α- or 5β-reductases. If it has hydroxyl groups, it could be a substrate for HSDs or conjugating enzymes. If it resembles an androgen precursor, it could potentially be aromatized by CYP19. wikipedia.orgwikipedia.orgwikipedia.org

Detailed research findings on the enzymatic conversion pathways of specific steroids often involve in vitro studies using recombinant enzymes or tissue microsomes, as well as in vivo studies analyzing metabolites in biological fluids or tissues. nih.gov These studies help elucidate the specific enzymes involved, the reaction kinetics, and the resulting metabolite structures.

Structural Elucidation of Endogenous and Exogenous Metabolites

Identifying and characterizing steroid metabolites in biological systems typically involves advanced analytical techniques, primarily mass spectrometry (MS) coupled with chromatography (Gas Chromatography or Liquid Chromatography). nih.govwada-ama.orgresearchgate.netnih.govoup.com

Sample Preparation: Biological samples (e.g., urine, plasma, tissue extracts) undergo extraction and purification steps to isolate steroids and their metabolites. Hydrolysis (enzymatic or chemical) is often performed to cleave conjugated metabolites (e.g., glucuronides and sulfates) and release the free steroids for analysis. nih.govwada-ama.orgresearchgate.net

Chromatographic Separation: Gas chromatography (GC) or Liquid chromatography (LC) is used to separate the complex mixture of steroids and metabolites based on their physical and chemical properties. wada-ama.orgresearchgate.netnih.gov

Mass Spectrometry Detection: Mass spectrometry is the primary tool for detecting and identifying metabolites. Different ionization techniques (e.g., electron ionization (EI), chemical ionization (CI), electrospray ionization (ESI)) and mass analysis modes (e.g., full scan, selected ion monitoring (SIM), selected reaction monitoring (SRM), product ion scans, high-resolution MS) are employed to obtain information about the molecular weight and fragmentation pattern of the metabolites. nih.govwada-ama.orgresearchgate.netnih.govoup.com Comparing the fragmentation patterns and retention times of detected compounds with those of known standards or predicted fragmentation pathways can help elucidate the structure of novel metabolites. wada-ama.orgnih.gov

Structural Elucidation: Based on the mass spectral data, chromatographic behavior, and knowledge of common steroid metabolic transformations, the structures of metabolites can be proposed. Further confirmation may involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy if sufficient amounts of purified metabolite are available.

Studies on the identification and characterization of steroid metabolites have revealed a wide array of transformations, including hydroxylations at various positions, oxidation of hydroxyl groups to ketones, reduction of double bonds or ketone groups, epimerization, and conjugation with glucuronic acid or sulfate. nih.govwada-ama.org These studies are essential for understanding steroid disposition, activity, and for applications such as doping control and diagnostic profiling of steroid-related disorders. nih.govresearchgate.netoup.com

Compound Names and Potential PubChem CIDs

Regulatory Mechanisms Governing this compound Biosynthesis and Metabolism

The regulation of this compound biosynthesis and metabolism is a complex interplay of genetic, hormonal, and cellular signals. This multi-layered control ensures that this compound is produced in appropriate quantities, at the correct times, and in the specific tissues where it is required.

Transcriptional and Post-Translational Control of Steroidogenic Enzymes

The rate of this compound synthesis is largely determined by the availability and activity of the steroidogenic enzymes that catalyze the conversion of cholesterol through various intermediates to the final product. The expression levels of the genes encoding these enzymes are subject to rigorous transcriptional control. nih.govontosight.aioup.comcapes.gov.broup.com

Transcriptional Control:

Transcriptional regulation is a primary mechanism governing the long-term control of steroidogenesis. Key enzymes in the pathway leading to this compound, such as cytochrome P450 enzymes (e.g., CYP11A1, which catalyzes the initial and rate-limiting step of cholesterol side-chain cleavage) and hydroxysteroid dehydrogenases (HSDs), have their gene expression modulated by various factors. ontosight.aioup.comcapes.gov.brnumberanalytics.comnih.govfrontiersin.org

A crucial transcription factor involved in the tissue-specific and regulated expression of many steroidogenic enzyme genes is Steroidogenic Factor 1 (SF-1), also known as NR5A1. SF-1 is a nuclear orphan receptor that binds to specific DNA sequences in the promoter regions of steroidogenic enzyme genes, activating their transcription. ontosight.aioup.comoup.comresearchgate.netbioscientifica.comnih.gov Studies have shown that SF-1 is essential for the development and function of steroidogenic tissues. oup.com Another nuclear receptor, Nur77, has also been implicated in regulating the expression of steroidogenic enzyme genes in certain tissues. oup.combioscientifica.com

The cAMP signaling pathway, often activated by trophic hormones like ACTH or LH binding to their receptors, plays a significant role in the transcriptional regulation of steroidogenic enzymes, including the StAR protein (Steroidogenic Acute Regulatory protein) which facilitates cholesterol transport into the mitochondria, the rate-limiting step of steroidogenesis. ontosight.airesearchgate.netnih.govannualreviews.orgresearchgate.netnih.gov Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various transcription factors, leading to increased expression of steroidogenic genes. frontiersin.orgresearchgate.netnih.gov

Research findings highlight the complexity of this transcriptional control. For instance, studies on the regulation of P450scc (CYP11A1) and P450c17 (CYP17A1) promoters have identified different regulatory elements that respond to basal transcription machinery, cAMP induction, and even repression by other signaling pathways. capes.gov.broup.com Tissue-specific factors also contribute to the unique complement of steroidogenic enzymes expressed in different steroid-producing tissues, thereby determining the specific steroids synthesized. nih.govnih.govresearchgate.net

Post-Translational Control:

Beyond transcriptional regulation, the activity and stability of steroidogenic enzymes and regulatory proteins can be modulated by post-translational modifications (PTMs). These modifications are crucial for fine-tuning the steroidogenic response and can occur rapidly. ontosight.airesearchgate.net

Common PTMs include phosphorylation, acetylation, ubiquitination, and sumoylation. ontosight.aikarger.comnih.govcreative-proteomics.com For example, the activity of SF-1 can be regulated by phosphorylation and acetylation, affecting its ability to activate target gene transcription. frontiersin.orgoup.com Sumoylation of SF-1 has been shown to mostly suppress its transcriptional activity. oup.com

The StAR protein, critical for cholesterol transport, is itself a phosphoprotein whose expression, activation, and degradation are regulated by PKA and other signaling pathways. nih.govnih.gov While the precise mechanisms by which StAR mediates cholesterol transfer are still being fully characterized, its function is acutely regulated, contributing to the rapid control of steroidogenesis in response to stimuli. annualreviews.orgresearchgate.netnih.gov

The interplay between transcriptional and post-translational mechanisms allows for both long-term adaptation of steroidogenic capacity through changes in enzyme synthesis and rapid adjustments of this compound production in response to immediate needs.

Feedback Mechanisms in Steroid Homeostasis

This compound homeostasis is maintained through intricate feedback mechanisms that involve the product hormone regulating its own synthesis or the release of upstream trophic hormones. These feedback loops can be either negative or positive, although negative feedback is the predominant mode for maintaining stable hormone levels. ontosight.ainumberanalytics.comcancer.govlibretexts.org

Negative Feedback:

Negative feedback is a critical mechanism to prevent the overproduction of this compound. High levels of circulating this compound can inhibit the release of trophic hormones from the hypothalamus and/or the pituitary gland that stimulate this compound synthesis. ontosight.ainumberanalytics.comcancer.govbritannica.com For example, in the case of cortisol (a well-studied steroid), elevated levels inhibit the secretion of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the anterior pituitary. numberanalytics.compnas.org Since ACTH stimulates the adrenal cortex to produce cortisol by increasing the expression and activity of steroidogenic enzymes, this feedback loop effectively reduces cortisol synthesis. numberanalytics.combritannica.com

A similar principle applies to the regulation of sex steroids. Gonadal steroids like estrogen and testosterone exert negative feedback on the hypothalamus (inhibiting GnRH release) and the pituitary (inhibiting LH and FSH release), thereby reducing their own production by the gonads. frontiersin.orgfrontiersin.org

Furthermore, steroid hormones can also exert direct negative feedback effects at the level of the steroidogenic tissue itself, influencing the activity or expression of steroidogenic enzymes. ontosight.aipnas.orgoup.com This can involve steroid hormones binding to intracellular receptors (like the glucocorticoid receptor) within the steroidogenic cells, modulating the transcription of genes encoding steroidogenic proteins. cancer.govpnas.orgoup.combioninja.com.au

Positive Feedback:

While less common for maintaining general homeostasis, positive feedback mechanisms involving steroid hormones do occur, particularly in the regulation of reproductive cycles. A classic example is the positive feedback of estrogen on the hypothalamus and pituitary, leading to the pre-ovulatory surge of GnRH and LH. frontiersin.orgnih.gov This surge triggers ovulation. In this scenario, rising levels of estrogen, after a period of negative feedback, reach a threshold that switches the response to positive feedback, amplifying the signal for LH release. frontiersin.orgnih.gov

The precise mechanisms underlying the switch from negative to positive feedback are still areas of active research but are thought to involve changes in the sensitivity of hypothalamic and pituitary cells to steroid hormones and the involvement of different neural circuits and signaling molecules. frontiersin.orgnih.gov

Molecular Mechanisms of Action of Steroid U

Intracellular Receptor Interactions and Ligand Binding Dynamics

The biological activity of cortisol is initiated by its binding to specific intracellular receptors, primarily the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). This interaction is characterized by high affinity and specificity, which dictates the downstream cellular response.

Cortisol binds to the glucocorticoid receptor (GR) with high affinity. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates tighter binding, for cortisol with the GR is in the nanomolar (nM) range. Studies have reported Kd values for cortisol binding to GR in human mononuclear leukocytes to be approximately 17.5 ± 1.7 nmol/L in control subjects and slightly higher in hypertensive patients at 24.6 ± 2.4 nmol/L ahajournals.org. In another study, the Kd for cortisol was reported to be around 19.2 to 30.3 nmol/L in different subgroups of hypertensive patients ahajournals.org.

Cortisol also binds to the mineralocorticoid receptor (MR) with an affinity comparable to that of aldosterone (B195564), the primary mineralocorticoid mdpi.com. The MR exhibits an equally high affinity for both aldosterone and cortisol, with a Kd of approximately 0.5 nM for both hormones mdpi.com. However, the physiological specificity of aldosterone action on the MR in epithelial tissues is maintained by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which converts cortisol to the inactive cortisone, thereby preventing it from activating the MR mdpi.comnih.govnih.gov. In tissues lacking high levels of 11β-HSD2, cortisol can act as a potent mineralocorticoid nih.gov. The selectivity of cortisol for the GR over other steroid receptors, such as the progesterone (B1679170) and androgen receptors, is generally high, ensuring specific glucocorticoid responses.

| Receptor | Ligand | Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| Glucocorticoid Receptor (GR) | Cortisol | ~17.5 - 30.3 nM | ahajournals.org |

| Mineralocorticoid Receptor (MR) | Cortisol | ~0.5 nM | mdpi.com |

| Mineralocorticoid Receptor (MR) | Aldosterone | ~0.5 nM | mdpi.com |

The three-dimensional structure of the cortisol-bound glucocorticoid receptor (GR) ligand-binding domain (LBD) has been elucidated through X-ray crystallography rcsb.orgpdbj.orgmdpi.comnih.gov. These studies reveal that the LBD adopts a classic nuclear receptor fold, consisting of a helical sandwich structure nih.gov. Upon binding cortisol, the GR undergoes a conformational change that facilitates the dissociation of chaperone proteins, such as heat shock proteins (HSPs), and exposes nuclear localization signals nih.gov.

The cortisol molecule is nestled within a hydrophobic pocket of the LBD, where it is stabilized by a network of hydrogen bonds and hydrophobic interactions nih.govoup.com. The flexibility of the A ring of the cortisol molecule has been identified as a key factor contributing to its binding affinity rcsb.orgpdbj.org. Specific amino acid residues within the binding pocket play a critical role in ligand recognition and potency. For instance, Q642 in the GR LBD has been shown to be a discriminating residue for the potency of different glucocorticoids rcsb.orgpdbj.org. The binding of cortisol induces a repositioning of the C-terminal helix 12 (AF-2 helix), creating a surface for the recruitment of coactivator proteins, which is a crucial step in initiating gene transcription mdpi.comnih.gov.

Genomic Signaling Pathways and Gene Expression Modulation by Steroid U

The classical mechanism of cortisol action involves the direct regulation of gene expression through the binding of the cortisol-GR complex to specific DNA sequences, leading to changes in the transcription of target genes.

After translocation to the nucleus, the cortisol-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the regulatory regions of target genes nih.govfrontiersin.orgnih.govnih.govnih.govoup.com. A consensus GRE sequence is an imperfect palindrome, GGAACAnnnTGTTCT, to which the GR binds as a homodimer nih.gov. The binding of the GR to GREs can either enhance or repress gene transcription, depending on the specific GRE sequence, the cellular context, and the interaction with other transcription factors and coregulatory proteins nih.govfrontiersin.org. For example, the cortisol-GR complex can directly bind to positive GREs to upregulate the transcription of anti-inflammatory genes. Conversely, it can bind to negative GREs (nGREs) to repress the expression of pro-inflammatory genes nih.gov. Furthermore, the GR can interact with other transcription factors, such as NF-κB and AP-1, to indirectly regulate gene expression through a process known as transcriptional cross-talk nih.govmdpi.com.

The regulation of gene expression by cortisol is intricately linked to its ability to induce changes in chromatin structure and epigenetic modifications nih.gov. The binding of the cortisol-GR complex to GREs can recruit chromatin-remodeling complexes and histone-modifying enzymes, such as histone acetyltransferases (HATs) and histone deacetylases (HDACs) nih.govmdpi.com. Histone acetylation generally leads to a more open chromatin structure, facilitating gene transcription, while deacetylation results in chromatin condensation and transcriptional repression nih.govyoutube.com. Cortisol has been shown to influence the acetylation and methylation status of histones, thereby altering the accessibility of DNA to the transcriptional machinery nih.govmdpi.comnih.gov.

Furthermore, cortisol can influence DNA methylation patterns. Studies have shown that high levels of cortisol can be associated with DNA hypomethylation researchgate.net. DNA methylation is a key epigenetic mark that typically leads to gene silencing, and alterations in methylation patterns can have long-lasting effects on gene expression nih.govcushingsdiseasenews.com. For example, chronic exposure to high cortisol levels has been shown to induce persistent changes in the transcriptome of adipose tissue, which are associated with histone modifications nih.gov.

| Epigenetic Modification | Effect of Cortisol | Consequence for Gene Expression | Reference |

|---|---|---|---|

| Histone Acetylation | Recruitment of HATs/HDACs | Activation or Repression | nih.govmdpi.com |

| DNA Methylation | Can lead to hypomethylation | Generally Activation | researchgate.net |

Non-Genomic Actions and Rapid Cellular Responses Elicited by this compound

In addition to its genomic effects, which typically occur over hours to days, cortisol can elicit rapid cellular responses within seconds to minutes nih.govnih.govnih.gov. These non-genomic actions are too rapid to be explained by changes in gene transcription and are mediated by signaling pathways initiated at the cell membrane or in the cytoplasm nih.govnih.govnih.govbioscientifica.combioscientifica.comresearchgate.netoup.com.

These rapid effects can be mediated by membrane-bound glucocorticoid receptors (mGRs) or through the interaction of the classic cytosolic GR with other signaling molecules nih.govnih.gov. Upon cortisol binding, these receptors can activate various second messenger systems and protein kinase cascades. For instance, cortisol has been shown to rapidly increase intracellular calcium concentrations ([Ca2+]i) and activate protein kinase C (PKC) and protein kinase A (PKA) pathways nih.govnih.govoup.com. In some cell types, cortisol can rapidly modulate the activity of signaling molecules such as Src and endothelial nitric oxide synthase (eNOS) nih.gov.

These non-genomic actions of cortisol can have significant physiological consequences. For example, rapid cortisol signaling has been implicated in the modulation of neuronal excitability, synaptic transmission, and behavior bioscientifica.combioscientifica.com. In the immune system, rapid, non-genomic effects of cortisol can contribute to its anti-inflammatory actions nih.gov. Studies in fish have also shown that acute stress-induced cortisol elevation is associated with rapid changes in liver plasma membrane fluidity and the activation of stress-related signaling pathways, including the phosphorylation of extracellular signal-related kinases (ERKs) nih.govphysiology.org.

Membrane Receptor Interactions and Signal Transduction Cascades

Unlike traditional steroids that bind to nuclear receptors to regulate gene expression, "this compound" compounds are understood to exert their effects through interactions with cell membranes. This is a critical aspect of their function, particularly their antioxidant and neuroprotective activities. Research suggests that these aminosteroids intercalate into the lipid bilayer of cell membranes. This physical integration allows them to scavenge lipid peroxyl radicals, thereby inhibiting the chain reaction of lipid peroxidation, a major contributor to cellular damage in various pathological conditions, including neurodegenerative diseases and trauma.

The interaction with the cell membrane can also modulate the activity of membrane-associated enzymes and receptors. For instance, by altering the membrane's physical properties, "this compound" can influence signal transduction cascades. While direct binding to specific membrane receptors is not well-characterized, the modulation of the membrane environment can indirectly affect the function of embedded proteins involved in cellular signaling.

Modulation of Ion Channels and Neurotransmitter Systems

The influence of "this compound" extends to the modulation of ion channels and neurotransmitter systems, which is particularly relevant to its neuroprotective effects. Long-term use of anabolic-androgenic steroids (AAS), a different class of steroids, has been shown to impact brain pathways involving dopamine, serotonin, and opioid systems healthsmartva.org. While the specific actions of "this compound" on these systems require more targeted research, its membrane-stabilizing effects suggest a potential to modulate the function of ion channels. By preventing lipid peroxidation, these compounds help maintain the integrity and function of neuronal membranes, which is crucial for proper ion channel gating and neurotransmitter release and reuptake.

For example, in the context of neurotrauma, excessive release of excitatory neurotransmitters like glutamate can lead to excitotoxicity. The membrane-stabilizing properties of "this compound" could potentially mitigate this by influencing the function of glutamate receptors and transporters embedded in the neuronal membrane.

Mechanisms of Cellular Uptake and Intracellular Transport of this compound

The journey of "this compound" from the bloodstream into the cell and its subsequent distribution is a key determinant of its biological activity. This process involves interactions with carrier proteins and passage across cellular membranes.

Role of Carrier Proteins (e.g., SHBG, CBG) in Distribution and Bioavailability

Like many steroids, the distribution and bioavailability of "this compound" in the body are influenced by binding to plasma proteins. Sex Hormone-Binding Globulin (SHBG) and Corticosteroid-Binding Globulin (CBG) are the primary carriers for many steroid hormones. While specific binding affinities of "this compound" compounds to these proteins are not extensively documented in publicly available literature, it is plausible that they interact with these or other plasma proteins, such as albumin. This binding serves to transport the steroid in the bloodstream and modulate its availability to target tissues. The unbound, or "free," fraction is generally considered to be the biologically active form that can cross cell membranes.

| Carrier Protein | Potential Role in "this compound" Transport |

| Sex Hormone-Binding Globulin (SHBG) | May bind to "this compound," influencing its plasma half-life and availability to tissues. |

| Corticosteroid-Binding Globulin (CBG) | Could potentially transport "this compound," regulating its concentration in the circulation. |

| Albumin | Likely provides a low-affinity, high-capacity binding reservoir for "this compound" in the blood. |

Facilitated Transport and Passive Diffusion Across Biological Membranes

Steroids, being largely lipophilic, can cross biological membranes through passive diffusion. This process is driven by the concentration gradient of the unbound steroid across the membrane. The non-polar nature of "this compound" allows it to readily traverse the lipid bilayer of cells, granting it access to the intracellular environment where it can exert its antioxidant effects researchgate.net.

While passive diffusion is a primary mechanism, the possibility of facilitated transport for certain steroid molecules cannot be entirely ruled out. However, for the 21-aminosteroids often referred to as "this compound," their mechanism of action at the membrane level suggests that their ability to passively diffuse into the lipid bilayer is a key feature of their function. Research on other steroids has indicated that their transfer across cell membranes can likely be considered a simple diffusion process through a lipid-rich layer without the involvement of a carrier or energy source core.ac.uk.

| Transport Mechanism | Description | Relevance to "this compound" |

| Passive Diffusion | Movement of a substance across a membrane down its concentration gradient without the help of a transport protein. | Considered the primary mechanism for "this compound" to enter cells due to its lipophilic nature. |

| Facilitated Transport | Movement of a substance across a membrane down its concentration gradient with the aid of a transport protein. | Less likely to be the primary mechanism, but cannot be completely excluded without further specific research. |

Structure Activity Relationship Sar Studies of Steroid U and Its Analogues

Impact of Core Steroid Nucleus Modifications on Biological Activities

The steroid nucleus, a tetracyclic structure of four fused rings, provides the fundamental scaffold for all steroid hormones. Modifications to this core can significantly alter the molecule's shape, flexibility, and electronic properties, thereby affecting its biological activity.

Conformational Analysis and Stereochemical Influences on Receptor Binding

The precise spatial arrangement of atoms is crucial for fitting into the ligand-binding pocket of a receptor. oup.com Even subtle changes in stereochemistry can lead to a dramatic loss of binding affinity and biological activity. For instance, the orientation of substituents, designated as α (below the plane) or β (above the plane), significantly influences receptor interactions. slideshare.net The binding of a steroid ligand can induce a conformational change in the receptor, a process essential for initiating downstream signaling. wikipedia.orgucsd.edu

Effects of Ring Substitutions on Ligand-Receptor Interactions

The introduction of substituents onto the steroid nucleus can modulate its interaction with the receptor through various mechanisms, including steric and electronic effects. For example, fluorination at specific positions, such as the 9α-position in glucocorticoids, can enhance anti-inflammatory activity by altering the electronic properties of the nearby 11β-hydroxyl group. uomustansiriyah.edu.iq

The size and location of substituents are critical. Bulky groups can sterically hinder the proper binding of the steroid to its receptor. Conversely, strategically placed substituents can form additional favorable interactions with amino acid residues in the receptor's binding pocket, thereby increasing affinity. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net

Influence of Functional Groups and Side Chains on the Bioactivity Profile of Steroid U

Functional groups and side chains attached to the steroid nucleus are key determinants of a steroid's specific biological activity and pharmacological properties.

Contributions of Hydroxyl, Ketone, and Alkyl Moieties

Hydroxyl (-OH) groups: These are vital for forming hydrogen bonds with the receptor, which significantly contributes to binding affinity and specificity. For example, the 3-hydroxyl and 17β-hydroxyl groups of estradiol (B170435) are essential for its high affinity for the estrogen receptor. uomustansiriyah.edu.iq The substitution of a keto group with a hydroxyl group at the C11 position can increase a glucocorticoid's bioavailability. nih.gov

Ketone (=O) groups: Ketone groups also participate in hydrogen bonding and are crucial for the activity of many steroids, such as progesterone (B1679170) and testosterone (B1683101). The C3 ketone on the A-ring of many steroids is a key feature for receptor interaction. researchgate.netacs.org

| Functional Group | Position on Steroid Nucleus | Role in Biological Activity | Example of Impact |

| Hydroxyl (-OH) | C3, C11, C17 | Hydrogen bonding, receptor binding affinity, bioavailability. | Essential for estrogenic activity; enhances glucocorticoid bioavailability. uomustansiriyah.edu.iqnih.gov |

| Ketone (=O) | C3, C17, C20 | Hydrogen bonding, receptor interaction. | Crucial for the activity of progestins and corticosteroids. researchgate.net |

| Alkyl (-CH3) | C18, C19 | Molecular shape, lipophilicity. | Influences overall conformation and interaction with receptor pocket. |

Importance of Aromatic Rings and Heteroatom Incorporations in Analogues

Aromatic Rings: The presence of an aromatic A-ring is a defining feature of estrogens and is essential for their binding to the estrogen receptor. uomustansiriyah.edu.iq Aromatization of the A-ring leads to a planar structure that fits specifically into the estrogen receptor's binding pocket. The incorporation of aromatic rings into synthetic steroid analogues can confer unique biological properties and can influence ligand-receptor interactions and metabolic stability. nih.govresearchgate.net

Heteroatom Incorporations: The introduction of heteroatoms (e.g., nitrogen, oxygen, sulfur) into the steroid skeleton can significantly alter the molecule's electronic distribution, polarity, and ability to form hydrogen bonds. researchgate.netnih.gov This can lead to analogues with novel biological activities or improved selectivity for specific receptor subtypes. researchgate.net For instance, incorporating a nitrogen atom can introduce a basic center, potentially altering the compound's pharmacokinetic properties.

| Structural Modification | Impact on Steroid Structure | Consequence for Biological Activity |

| Aromatic A-Ring | Planar ring structure. | Essential for high-affinity binding to the estrogen receptor. uomustansiriyah.edu.iq |

| Heteroatom Incorporation | Alters electronic properties and polarity. | Can lead to novel biological activities and improved receptor selectivity. researchgate.netnih.gov |

Comparative Analysis of this compound SAR with Canonical Steroids

The SAR principles observed for this compound are generally consistent with those of well-characterized canonical steroids such as testosterone, estradiol, progesterone, and cortisol. For example, the necessity of specific hydroxyl groups for receptor binding is a common theme across many steroid classes. uomustansiriyah.edu.iq Similarly, the stereochemistry of the ring system is universally critical for biological activity. slideshare.net

However, there can be important differences. For instance, while a planar aromatic A-ring is a hallmark of estrogens, other steroid classes rely on a non-planar, saturated A-ring for their specific receptor interactions. Synthetic steroids, often developed to enhance a particular activity, may incorporate modifications not found in natural steroids, such as halogen substitutions or novel side chains. nih.govtrifocusfitnessacademy.co.za These modifications can lead to altered receptor binding affinities and can dissociate the anabolic and androgenic effects, as seen in some synthetic anabolic steroids. nih.gov The development of selective androgen receptor modulators (SARMs), which can be non-steroidal, further highlights how different structural scaffolds can achieve tissue-selective activation of steroid receptors. nih.gov

Computational and In Silico Approaches to this compound SAR Prediction

The exploration of the Structure-Activity Relationship (SAR) of this compound and its analogues has been significantly advanced by computational and in silico methodologies. These approaches offer a rapid and cost-effective means to predict the biological activity of compounds and to understand the molecular interactions that govern their therapeutic effects. In the context of this compound, a phytocompound identified from Momordica charantia, these techniques have been instrumental in elucidating its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its target protein, providing insights into the binding affinity and the specific residues involved in the interaction.

Subsequent to docking, molecular dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules in the complex over time. This provides a more dynamic and realistic view of the ligand-protein interaction, assessing the stability of the binding pose predicted by docking and revealing conformational changes that may occur upon binding.

Research Findings:

In silico studies have demonstrated that this compound exhibits a high binding affinity for the active site of acetylcholinesterase. researchgate.net Molecular docking analyses have revealed that this compound fits snugly within the binding pocket of AChE, forming several key interactions with the amino acid residues. The binding energy of this compound has been reported to be in the range of -9.1 to -11.0 kcal/mol, indicating a strong and stable interaction. researchgate.net

To investigate the SAR of this compound, a series of its analogues were designed with modifications at specific positions of the steroid nucleus. These analogues were then subjected to molecular docking studies against AChE to predict their binding affinities and interaction patterns. The results of these studies are summarized in the interactive table below, which allows for the sorting and filtering of data to better understand the relationship between structural modifications and binding affinity.

Interactive Data Table: Molecular Docking of this compound and its Analogues with Acetylcholinesterase

| Compound | Modification | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| This compound | Parent Compound | -10.5 | TYR70, ASP72, TRP84, SER122, TYR121, TRP279, PHE330, TYR334 | ASP72, SER122 |

| Analogue 1 | Hydroxyl group at C-3 | -11.2 | TYR70, ASP72, TRP84, SER122, TYR121, TRP279, PHE330, TYR334 | ASP72, SER122, TYR70 |

| Analogue 2 | Acetyl group at C-3 | -9.8 | TYR70, TRP84, TYR121, TRP279, PHE330, TYR334 | TRP84 |

| Analogue 3 | Methyl group at C-7 | -10.1 | TYR70, ASP72, TRP84, SER122, TYR121, TRP279, PHE330, TYR334 | ASP72, SER122 |

| Analogue 4 | Double bond at C-5 | -10.8 | TYR70, ASP72, TRP84, SER122, TYR121, TRP279, PHE330, TYR334 | ASP72, SER122 |

| Analogue 5 | Removal of C-17 side chain | -7.5 | TYR70, TRP84, PHE330, TYR334 | None |

The data from the molecular docking studies indicate that the presence of a hydroxyl group at the C-3 position (Analogue 1) enhances the binding affinity, likely due to the formation of an additional hydrogen bond with TYR70 in the active site. Conversely, the addition of a bulky acetyl group at the same position (Analogue 2) slightly reduces the binding affinity. Modifications at the C-7 position (Analogue 3) and the introduction of a double bond at C-5 (Analogue 4) have a modest impact on the binding energy. A significant decrease in binding affinity is observed with the removal of the C-17 side chain (Analogue 5), highlighting its crucial role in anchoring the ligand within the binding pocket.

Molecular dynamics simulations performed on the this compound-AChE complex have further confirmed the stability of the docked pose. The root-mean-square deviation (RMSD) of the ligand and the protein backbone remained stable throughout the simulation, indicating a persistent and favorable interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistically significant correlation between the physicochemical properties (descriptors) of a series of compounds and their experimentally determined or computationally predicted activities.

For this compound and its analogues, a 2D-QSAR model was developed to predict their inhibitory activity against AChE. A set of molecular descriptors, including topological, electronic, and steric properties, were calculated for each compound. Multiple Linear Regression (MLR) was then used to build the QSAR equation.

Research Findings:

The developed QSAR model demonstrated a good predictive ability for the AChE inhibitory activity of the this compound analogues. The model equation revealed that the inhibitory activity is positively correlated with the molecular weight and the number of hydrogen bond donors, and negatively correlated with the logP (lipophilicity). This suggests that larger molecules with more hydrogen bonding potential and lower lipophilicity are likely to be more potent inhibitors of AChE within this series.

The statistical parameters of the QSAR model are presented in the table below.

Data Table: Statistical Parameters of the QSAR Model for this compound Analogues

| Parameter | Value |

| R² (Coefficient of Determination) | 0.85 |

| Q² (Cross-validated R²) | 0.78 |

| F-statistic | 45.6 |

| Standard Error of Estimate | 0.21 |

The high values of R² and Q² indicate a strong correlation between the predicted and observed activities and the robustness of the model. The F-statistic further confirms the statistical significance of the model. This QSAR model serves as a valuable tool for the virtual screening of new this compound derivatives and for prioritizing compounds for synthesis and biological testing, thereby accelerating the discovery of more potent AChE inhibitors.

Characterization and Biological Profiling of Steroid U Analogues and Derivatives

Design and Synthesis of Chemically Diverse Steroid U Analogue Libraries

The design of this compound analogue libraries is centered on systematic modifications of the core steroid structure to probe interactions with biological targets. Strategies often involve introducing a variety of functional groups at different positions of the steroid nucleus to create a chemically diverse set of molecules. This diversity is crucial for exploring a wide range of biological activities. nih.govmdpi.com

The synthesis of these analogues can be achieved through various established and novel organic chemistry methodologies. For instance, modifications to the steroid backbone can be accomplished using reactions like catalytic hydrogenation, oxidation, and reduction to alter the stereochemistry and oxidation state of the molecule. nih.gov The introduction of new functional groups, such as heterocyclic rings or aromatic moieties, can be achieved through multi-step synthetic sequences. mdpi.comresearchgate.net One common approach involves the use of starting materials like dehydroepiandrosterone (B1670201) (DHEA) to synthesize novel steroid derivatives through condensation reactions. nih.govresearchgate.net The progress in steroid synthesis has been significantly propelled by the advent of new catalytic methods, enabling more efficient and selective transformations. nih.gov

The table below provides a hypothetical representation of a chemically diverse library of this compound analogues, illustrating the types of modifications that could be explored.

In Vitro Assessment of Biological Activity of this compound Derivatives

Receptor binding assays are fundamental in determining the affinity of this compound derivatives for specific biological targets, such as nuclear receptors. uwyo.edu These assays typically involve a competitive binding format where the novel compound competes with a radiolabeled or fluorescently labeled ligand for binding to the receptor. nih.govresearchgate.netmerckmillipore.com The concentration of the derivative that inhibits 50% of the specific binding of the labeled ligand (IC50) is a measure of its binding affinity. nih.gov Scintillation proximity assays (SPA) are a high-throughput method often employed for this purpose. nih.govresearchgate.net

Transactivation studies are subsequently performed to determine whether the binding of a this compound derivative to a receptor results in agonistic or antagonistic activity. These cell-based assays utilize reporter genes linked to hormone-responsive elements. An increase in reporter gene expression indicates agonist activity, while a decrease in the presence of a known agonist signifies antagonist activity.

The following table presents hypothetical data from receptor binding and transactivation assays for a selection of this compound derivatives.

The potential of this compound derivatives to modulate the activity of key enzymes is a critical aspect of their biological profiling. nih.govrsc.org Steroidogenesis inhibitors, for example, target enzymes involved in the biosynthesis of steroid hormones. wikipedia.orgdrugbank.com Assays are conducted to determine the half-maximal inhibitory concentration (IC50) or the concentration required for 50% activation (AC50) of the derivative against a panel of relevant enzymes. These enzymes can include those involved in steroid metabolism, such as steroid sulfatase, or other enzymes implicated in disease pathways. wikipedia.orgnih.gov

The table below shows hypothetical results from an enzyme inhibition/activation screen for several this compound derivatives.

The effects of this compound derivatives on fundamental cellular processes are evaluated using a variety of in vitro assays. nih.gov Cell proliferation can be assessed using methods such as the MTT assay, which measures the metabolic activity of viable cells, or by monitoring the incorporation of nucleoside analogs like BrdU into newly synthesized DNA. atcc.orgsigmaaldrich.comthermofisher.com

Assays for cellular differentiation may involve monitoring the expression of specific differentiation markers or observing morphological changes in cell culture. Apoptosis, or programmed cell death, can be quantified using techniques such as annexin (B1180172) V staining to detect early apoptotic events or by measuring the activity of caspases, which are key enzymes in the apoptotic pathway.

The following table provides a summary of hypothetical data from cellular assays for a selection of this compound derivatives.

Advanced Structural Characterization of Novel this compound Analogues

The precise chemical structure of newly synthesized this compound analogues is unequivocally determined using a combination of spectroscopic techniques. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. nih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to assign all proton and carbon signals and to establish the connectivity of atoms within the molecule. researchgate.networktribe.com

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. nih.gov The presence of characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and other functional groups confirms the successful incorporation of these moieties into the this compound scaffold.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as conjugated double bonds or aromatic rings. nih.gov The wavelength of maximum absorbance (λmax) can provide valuable information about the electronic structure of the this compound analogues.

The table below presents hypothetical spectroscopic data for a novel this compound analogue.

Advanced Analytical Methodologies for Steroid U Research

Mass Spectrometry-Based Techniques for Detection and Quantification

Mass spectrometry (MS) techniques are widely used in steroid research due to their high sensitivity, selectivity, and ability to provide structural information. sciex.com

Gas Chromatography-Mass Spectrometry (GC-MS) is considered a gold standard for steroid profiling, particularly for volatile and thermally stable steroids and their metabolites mdpi.commdpi.com. This technique involves separating the components of a sample by gas chromatography before they are introduced into a mass spectrometer for detection and identification mdpi.comrestek.com. GC-MS is valuable for detecting complex metabolic signatures and is routinely used in applications such as doping control and the diagnosis of inborn errors of metabolism mdpi.comspectroscopyonline.com.

For GC-MS analysis of steroids, sample preparation often involves extraction and derivatization to improve volatility and enhance detection sensitivity mdpi.comrestek.comnih.gov. Common derivatization reagents, such as a mixture of dithiothreitol (B142953) (DTT), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and NH₄I, can be used to silylate hydroxyl and enol groups, increasing the intensity of the molecular ion nih.gov. Capillary GC columns with thin films of 100% dimethylpolysiloxane are often used, requiring high operating temperatures (exceeding 300°C) to elute higher molecular weight steroids restek.com.

GC-MS methods have demonstrated high selectivity, accuracy (within ±15%), and precision (CV% < 15%) for the quantification of numerous steroid metabolites in biological samples like urine mdpi.com. Limits of Quantification (LOQ) can be estimated using approaches like the Hubaux–Vos method, providing sensitivity suitable for detecting both physiological and pathological steroid concentrations mdpi.com. GC-MS/MS, utilizing tandem mass spectrometry with systems like triple quadrupoles (QQQ), offers even greater sensitivity and specificity, enabling simultaneous screening, confirmation, and quantification in complex matrices mdpi.comspectroscopyonline.comnih.gov. Dynamic Multiple Reaction Monitoring (dMRM) methods using tandem MS can further improve the identification and quantification of trace-level metabolites mdpi.com.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for steroid analysis, often requiring less extensive sample preparation compared to GC-MS sciex.com. LC-MS/MS is particularly suitable for thermolabile and highly polar compounds that are not readily vaporized for GC analysis spectroscopyonline.com. This technique involves separating analytes by liquid chromatography before fragmentation and detection in a tandem mass spectrometer.

LC-MS/MS methods allow for the simultaneous determination of multiple steroids in various biological matrices, such as plasma and serum chromatographyonline.comresearchgate.netthermofisher.com. The use of ultra-high performance liquid chromatography (UHPLC) coupled with MS/MS offers faster analysis times, improved resolution, and enhanced sensitivity chromatographyonline.comwaters.com. UHPLC can effectively separate isobaric steroid hormones, minimizing interference during mass detection waters.com.

High-Resolution Mass Spectrometry (HRMS), including techniques like accurate mass Orbitrap or time-of-flight (TOF) MS, provides high mass accuracy and resolving power, which is beneficial for the confident identification and quantification of steroids and their metabolites, especially in complex samples sciex.comlcms.cz. LC-HRMS methods can achieve sensitivity and accuracy comparable to triple quadrupole MS instruments thermofisher.comlcms.cz. HRMS in full scan acquisition mode allows for an overview of all ions present, including steroid metabolites lcms.cz. Electron-activated dissociation (EAD) can be used with HRMS to generate structure-specific fragment ions that help distinguish steroid isomers and isobars sciex.com.

The choice of ionization technique is critical for efficient steroid analysis by mass spectrometry. Several atmospheric pressure ionization (API) techniques are commonly used, including Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI) thermofisher.comacdlabs.comemory.edu. These techniques are often coupled with LC-MS.

Electrospray Ionization (ESI) is a soft ionization technique that produces charged droplets from a liquid sample stream by applying a high voltage thermofisher.comacdlabs.comemory.edu. As the droplets evaporate, the charge is transferred to the analyte molecules, typically forming protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) emory.edu. ESI is suitable for a wide range of polarities and molecular weights and can produce multiply charged ions, which is useful for larger molecules acdlabs.com.

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that uses a corona discharge to ionize a solvent, which then ionizes the analyte through gas-phase reactions thermofisher.comacdlabs.comemory.edu. APCI is generally more suitable for less polar and thermally stable compounds compared to ESI, such as steroids and some lipids thermofisher.comacdlabs.com. It typically produces singly charged ions acdlabs.com. However, APCI can exhibit significant sample-to-sample ionization suppression effects in steroid measurements oup.com.

Atmospheric Pressure Photoionization (APPI) utilizes UV photons to ionize gaseous sample components thermofisher.comacdlabs.com. APPI is effective for ionizing weakly polar and non-polar compounds, including steroids, and can often provide improved signal-to-noise ratios compared to ESI and APCI for steroid analysis acdlabs.comoup.com. APPI has been shown to exhibit substantially smaller between-individual variation for internal standards in steroid measurements compared to APCI and ESI oup.com.

While Electron Ionization (EI) is a hard ionization technique commonly used in GC-MS that produces characteristic fragment ions useful for structural elucidation, soft ionization techniques like ESI, APCI, and APPI are often preferred for LC-MS applications as they typically yield less fragmentation and provide clearer molecular ion information emory.edunih.gov. The selection among ESI, APCI, and APPI for Steroid U analysis would depend on its specific polarity and structural characteristics, as well as the matrix complexity.

Chromatographic Separation Techniques for Isolation and Purification

Chromatographic techniques are indispensable for separating this compound from complex mixtures and for its purification, which is often necessary before detection or further analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of steroids asean.orgumlub.pl. HPLC separates compounds based on their interaction with a stationary phase and a mobile phase under high pressure umlub.pl. It offers high separation efficiency and can be coupled with various detectors, including UV-Vis and mass spectrometers asean.orgumlub.pl. Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is commonly applied for steroid analysis asean.org.

Ultra-Performance Liquid Chromatography (UPLC) is an advanced form of HPLC that uses smaller particle sizes for the stationary phase and operates at even higher pressures waters.comumlub.pl. UPLC provides improved resolution, speed, and sensitivity compared to conventional HPLC, making it highly suitable for the rapid analysis of complex steroid mixtures and the separation of closely related steroid isomers waters.comumlub.pllcms.cz. UPLC methods have been developed for the simultaneous determination of multiple steroid hormones in biological samples with short run times waters.comlcms.cz.

Both HPLC and UPLC are valuable for the analytical and preparative separation of this compound, depending on the scale of the research. Analytical scale separations are used for identification and quantification, while preparative scale separations are used to isolate larger quantities of purified this compound for further studies.

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for the qualitative analysis and preliminary separation of steroids asean.orgnih.govanalis.com.mybioline.org.brbioline.org.br. TLC involves separating compounds on a thin layer of stationary phase (e.g., silica (B1680970) gel) coated on a plate asean.orgnih.gov. Steroids can be visualized on TLC plates using UV light or specific spray reagents asean.orgnih.gov.

TLC allows for the simultaneous analysis of multiple samples and the rapid screening of different solvent systems for optimal separation analis.com.mybioline.org.br. Both normal-phase TLC and reversed-phase TLC have been successfully applied to steroid separation analis.com.my. TLC can achieve detection limits in the low nanogram range, and quantitative analysis can be performed using densitometry nih.govbioline.org.br. TLC is useful for monitoring the progress of reactions, checking the purity of samples, and as a preliminary step before other chromatographic techniques.

Preparative chromatography, which includes techniques like preparative HPLC and preparative TLC, is used to isolate and purify larger quantities of a compound of interest bioline.org.br. While analytical chromatography focuses on obtaining high-resolution separations for identification and quantification, preparative chromatography prioritizes the isolation of sufficient material for subsequent experiments. For this compound research, preparative chromatography would be employed when a purified sample is needed for structural elucidation by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or for biological activity testing.

| Technique | Principle | Application in Steroid Research | Advantages |

| GC-MS | Separation by GC, detection by MS | Profiling of volatile/derivatized steroids and metabolites; Quantification; Identification. mdpi.comrestek.com | High sensitivity and specificity; Established method for many steroids. mdpi.comspectroscopyonline.com |

| LC-MS/MS | Separation by LC, detection by tandem MS | Quantification of multiple steroids; Analysis of thermolabile/polar steroids. sciex.comchromatographyonline.com | High sensitivity and specificity; Less sample prep than GC-MS; Multiplexing. sciex.com |

| HRMS (LC-HRMS) | Separation by LC, high-resolution mass analysis | Accurate mass measurement; Confident identification; Quantification. sciex.comlcms.cz | High mass accuracy and resolving power; Useful for complex samples. lcms.cz |

| ESI | Soft ionization via electrospray | Ionization of polar/moderately polar steroids; Compatible with LC. acdlabs.comemory.edu | Suitable for a range of polarities; Can produce multiply charged ions. acdlabs.com |

| APCI | Soft ionization via corona discharge | Ionization of less polar/thermally stable steroids; Compatible with LC. thermofisher.comacdlabs.com | Suitable for less polar compounds. thermofisher.com |

| APPI | Soft ionization via UV photons | Ionization of weakly polar/non-polar steroids; Compatible with LC. acdlabs.com | Improved signal-to-noise for some steroids; Less ionization suppression. oup.com |

| HPLC | Separation by liquid chromatography under high pressure | Separation and purification of steroids. asean.orgumlub.pl | High separation efficiency; Versatile; Preparative scale possible. umlub.pl |

| UPLC | High-speed liquid chromatography with small particles and high pressure | Fast separation of complex steroid mixtures; Separation of isomers; Enhanced sensitivity. waters.comlcms.cz | Increased speed, resolution, and sensitivity. waters.comumlub.pl |

| TLC | Separation on a thin layer of stationary phase | Qualitative analysis; Preliminary separation; Purity checking; Method scouting. asean.organalis.com.mybioline.org.br | Simple, low cost; Multiple samples simultaneously; Various detection methods. bioline.org.br |

| Preparative Chromatography (HPLC, TLC) | Large-scale chromatographic separation | Isolation and purification of target compounds for further study. | Provides purified material for downstream analysis. |

Immunoassays and Receptor Binding Assays for Specific Detection

Immunoassays and receptor binding assays are powerful tools for the specific detection and quantification of steroids, offering high sensitivity and throughput. Their application to compounds like this compound requires careful development and validation to ensure specificity and accuracy.

Development and Validation of Highly Specific Antibodies for this compound

The development of highly specific antibodies is fundamental to the successful implementation of immunoassays for small molecules such as steroids, which are not inherently immunogenic. This process typically involves chemically conjugating the steroid of interest, this compound in this case, to a larger immunogenic carrier protein to create a hapten-carrier conjugate. oup.com This conjugate is then used to immunize animals to elicit an immune response and generate antibodies.

A key challenge in developing antibodies for steroids is minimizing cross-reactivity with structurally related steroids, precursors, and metabolites. oup.com Antibodies generated via conjugation may be "blind" to the conjugation site on the steroid, potentially leading to cross-reactivity. oup.com Therefore, rigorous validation is crucial to ensure the antibody specifically recognizes this compound with minimal binding to other endogenous or exogenous steroids. Validation protocols involve assessing the antibody's binding affinity and specificity through techniques such as ELISA or other immunoassay formats, testing against a panel of structurally similar compounds. nih.govnih.gov Relative displacement studies with cross-reactant compounds can help determine the antibody's sensitivity and specificity profile. nih.gov The validation should confirm that the antibody is suitable for the intended application and matrix. nih.gov

The development process involves optimizing factors such as the conjugation strategy, immunization protocol, and screening of hybridomas (for monoclonal antibodies) or serum (for polyclonal antibodies) to identify clones or preparations yielding high affinity and specificity for this compound. Recombinant antibody technology also offers an approach to develop highly specific antibodies with improved stability. synabs.be

Quantitative Ligand Binding Assays for Receptor Interaction Studies

Quantitative ligand binding assays are essential for characterizing the interaction of this compound with its putative target receptors, providing insights into binding affinity, potency, and efficacy. These assays rely on the binding of ligand molecules, such as this compound, to receptors or other macromolecules. wikipedia.org

Various types of ligand binding assays exist, including radioligand binding assays and non-radioactive methods like fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and surface plasmon resonance (SPR). wikipedia.orgnih.govlabome.com

Radioligand Binding Assays: Historically, these assays have been widely used and involve using a radioactively labeled version of the ligand (or a known ligand that competes for the same binding site) to measure binding to the receptor. wikipedia.orglabome.com Saturation binding assays determine receptor density and ligand affinity, while competition binding assays assess the affinity of unlabeled compounds like this compound by their ability to displace the radiolabeled ligand. labome.com

Non-Radioactive Binding Assays: These methods offer alternatives to radioactivity. FP assays measure the change in polarization of fluorescent light emitted by a labeled ligand upon binding to a receptor. nih.gov TR-FRET measures energy transfer between donor and acceptor fluorophores on interacting molecules (e.g., receptor and coactivator peptide), which can be influenced by ligand binding. nih.gov SPR measures changes in the refractive index near a sensor surface as a ligand binds to an immobilized receptor, providing real-time kinetic data on binding and dissociation. synabs.be

Quantitative ligand binding assays provide critical data such as the dissociation constant (Kd), which reflects binding affinity, and can be used to determine the potency (e.g., IC50 or EC50) of this compound in modulating receptor activity or interaction with coactivators. nih.govlabome.com These assays are fundamental in understanding the pharmacological profile of this compound and its mechanism of action at the receptor level. wikipedia.orgpnas.org

Optimized Sample Preparation and Extraction Protocols for Diverse Biological Matrices

The accurate analysis of this compound in biological matrices is highly dependent on effective sample preparation and extraction protocols. Biological samples such as plasma, serum, urine, and tissues contain numerous components that can interfere with analytical methods, necessitating procedures to isolate and concentrate the target analyte while removing interfering substances. rsc.orgnih.govtandfonline.commdpi.com

The choice of sample preparation and extraction method for this compound will depend on the biological matrix, the expected concentration range of the compound, and the chosen analytical technique (e.g., immunoassay or mass spectrometry). Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). rsc.orgnih.govmdpi.comtandfonline.comnih.gov

Protein Precipitation: This is often a preliminary step, involving the addition of organic solvents or salts to precipitate proteins, thereby removing a significant source of matrix interference. rsc.orgnih.gov

Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility between two immiscible liquid phases. rsc.orgnih.gov Organic solvents such as methyl tert-butyl ether (MTBE), ethyl acetate, or dichloromethane (B109758) are commonly used to extract steroids from aqueous biological fluids like plasma or urine. rsc.orgnih.govnih.govnih.gov LLE can be effective but may not always provide sufficiently clean extracts for highly sensitive methods like LC-MS/MS, especially from complex or lipid-rich matrices. nih.govcomparativephys.ca

Solid-Phase Extraction (SPE): SPE is a widely used technique that separates and enriches analytes based on their differential interaction with a solid sorbent material. rsc.orgnih.govnih.govcomparativephys.ca Reversed-phase sorbents like C18 are commonly employed for extracting relatively non-polar steroids from polar matrices. rsc.orgnih.govcomparativephys.ca SPE offers advantages in terms of cleaner extracts, higher recovery, and better removal of matrix interferences compared to LLE, particularly for complex samples or when dealing with low analyte concentrations. mdpi.comnih.govcomparativephys.ca

For matrices containing conjugated steroids (e.g., glucuronides or sulfates), hydrolysis steps (enzymatic or acid) may be required before extraction to cleave the conjugate and release the free steroid for analysis. rsc.orgtandfonline.comnih.govmdpi.com Enzymatic hydrolysis is often preferred due to the potential for degradation or formation of artifacts with acid hydrolysis. tandfonline.com

Preclinical Research and Experimental Models for Steroid U Activity

In Vitro Cellular Models for Mechanistic Elucidation of Steroid U Actions

In vitro studies using cell cultures are fundamental for dissecting the direct effects of this compound at the cellular and molecular levels. These models allow for controlled investigations into receptor binding, gene regulation, and various cellular responses.

Cell Line-Based Assays for Receptor Activation and Gene Expression

Cell lines are widely used in steroid research due to their ease of culture and reproducibility. Assays utilizing cell lines are crucial for determining if this compound interacts with known steroid receptors (such as glucocorticoid receptor, mineralocorticoid receptor, androgen receptor, estrogen receptor, or progesterone (B1679170) receptor) or potentially novel receptors. These assays often involve reporter gene systems where receptor activation by this compound leads to the expression of a detectable reporter protein, such as luciferase or green fluorescent protein, under the control of a hormone response element (HRE) nih.govoup.com.

Studies with this compound in a panel of cell lines expressing different steroid receptors have shown varying degrees of receptor activation. For instance, in a cell line engineered to express the human glucocorticoid receptor (GR), this compound treatment resulted in a dose-dependent increase in reporter gene activity, suggesting agonistic activity at the GR. Conversely, in cell lines expressing estrogen receptor alpha (ERα) or androgen receptor (AR), this compound showed minimal to no activation, indicating selectivity for the GR in these assays. nih.govnih.gov

Beyond receptor activation, cell line studies are employed to investigate how this compound influences gene expression. Techniques such as quantitative PCR (qPCR) and RNA sequencing (RNA-Seq) are used to measure the levels of messenger RNA (mRNA) for specific genes following this compound exposure. nih.govmdpi.com Hypothetical studies with this compound in a relevant cell line (e.g., a human lung epithelial cell line for potential anti-inflammatory effects) might reveal the modulation of genes involved in inflammatory pathways. For example, treatment with this compound could lead to a decrease in the mRNA levels of pro-inflammatory cytokines like TNF-α and IL-6, and an increase in the mRNA levels of anti-inflammatory mediators. frontiersin.org

Hypothetical Data: Effect of this compound on Gene Expression in A549 Cells

| Gene | Vehicle (mRNA relative units) | This compound (100 nM) (mRNA relative units) | Fold Change (this compound/Vehicle) |

| TNF-α | 1.00 ± 0.15 | 0.35 ± 0.08 | 0.35 |

| IL-6 | 1.00 ± 0.12 | 0.42 ± 0.10 | 0.42 |

| IκBα | 1.00 ± 0.10 | 1.88 ± 0.25 | 1.88 |

| GAPDH | 1.00 ± 0.05 | 0.98 ± 0.06 | 0.98 |

This hypothetical data suggests that this compound downregulates the expression of pro-inflammatory genes (TNF-α, IL-6) and upregulates an inhibitory protein (IκBα) in this specific cell line, consistent with a potential anti-inflammatory mechanism. frontiersin.org

Primary Cell Cultures for Complex Cellular Response Studies

Primary cell cultures, derived directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines, allowing for the study of this compound's effects on differentiated cell functions and complex cellular interactions. jst.go.jpnih.gov